For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Axial Chirality of (R)-BINAP
This technical guide provides a comprehensive overview of (R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, commonly known as (R)-BINAP. It delves into the core principles of its structure, the concept of axial chirality that it exemplifies, and its pivotal role as a privileged ligand in asymmetric catalysis—a field of critical importance in modern drug development and fine chemical synthesis.[1][2]
Introduction: The Significance of (R)-BINAP
(R)-BINAP is a chiral diphosphine ligand renowned for its effectiveness in a wide array of enantioselective transformations.[1][3] Its unique structural properties allow for the formation of stable, well-defined transition metal complexes that can induce high levels of stereoselectivity in catalytic reactions.[1][2] The development of BINAP-based catalysts by Ryōji Noyori and his colleagues, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, marked a significant milestone in the field of asymmetric catalysis.[2]
The chirality of BINAP does not arise from a traditional stereogenic atom but from a phenomenon known as axial chirality .[3][4] This feature, combined with its C₂-symmetric framework, makes it an indispensable tool for the synthesis of enantiomerically pure compounds, which is often a regulatory requirement for pharmaceutical agents.[3][5]
Axial Chirality and Atropisomerism in BINAP
Axial chirality is a special case of chirality where a molecule lacks a chiral center but possesses a "chiral axis," an axis about which a set of substituents is arranged in a spatial orientation that is not superimposable on its mirror image.[4] In BINAP, the chiral axis is the single bond connecting the two naphthyl rings.[6]
Rotation around this C-C bond is severely restricted due to the steric hindrance between the bulky diphenylphosphino groups and the hydrogen atoms on the naphthyl rings.[3][6] This restricted rotation gives rise to stable, isolable enantiomers known as atropisomers.[4][6] For atropisomers to be separable at room temperature, the rotational energy barrier must be sufficiently high; in BINAP, this barrier is high enough to prevent racemization under normal conditions.[3][6]
Structural and Physicochemical Properties
The rigid C₂-symmetric backbone of BINAP provides a well-defined chiral environment when coordinated to a metal center. The dihedral angle between the two naphthyl planes is approximately 90°, and the natural bite angle of the diphosphine ligand is about 93°.[3] These geometric constraints are crucial for its high chiral recognition ability.[5]
Table 1: Physicochemical and Structural Data for (R)-BINAP
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | ([1,1′-Binaphthalene]-2,2′-diyl)bis(diphenylphosphane) | [3] |
| Synonyms | (R)-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl | [7][8] |
| CAS Number | 76189-55-4 | [3][7] |
| Molecular Formula | C₄₄H₃₂P₂ | [3][7] |
| Molar Mass | 622.69 g·mol⁻¹ | [3][9] |
| Appearance | Colorless to beige solid/crystalline compound | [3][7][10] |
| Melting Point | 239–241 °C | [3][7] |
| Optical Rotation [α]²⁰/D | +222° (c = 0.5% in benzene) | [7] |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁ | [11] |
| Crystal Density | 1.232 - 1.236 g·cm⁻³ |[11] |
Table 2: Spectroscopic Data for (R)-BINAP Precursor (Ditriflate of Binaphthol)
| Nucleus | Chemical Shift (δ, ppm) and Coupling (J, Hz) | Reference(s) |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | 7.27 (d, 2H, J=8.5), 7.42 (ddd, 2H, J=1.1, 6.8, 8.2), 7.59 (ddd, 2H, J=1.0, 7.0, 8.1), 7.63 (d, 2H, J=9.1), 8.02 (d, 2H, J=8.2), 8.15 (d, 2H, J=9.1) | [10] |
| ¹³C NMR (125 MHz, CDCl₃) | 118.3, 119.4, 123.6, 126.8, 127.4, 128.1, 128.5, 132.1, 132.5, 133.2, 145.5 | [10] |
| ³¹P NMR | The ³¹P NMR spectra of BINAP complexes show a singlet due to the symmetry of the complex.[12] For modified BINAP aminophosphines, shifts can vary based on electronic properties of substituents.[13][14] |[12][13][14] |
Experimental Protocols
The synthesis of enantiomerically pure BINAP is a critical process, often starting from optically active 1,1'-bi-2-naphthol (BINOL).[10][15] The following protocol is adapted from a well-established procedure published in Organic Syntheses.[10]
Protocol: Synthesis of (R)-(+)-BINAP from (R)-(+)-BINOL [10]
Part A: Preparation of (R)-1,1'-bi-2-naphthol Ditriflate
-
Charge an oven-dried 100-mL flask with (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol, >99% ee) and a magnetic stir bar.
-
Add dry methylene chloride (60 mL) and dry pyridine (7.2 mL, 90 mmol).
-
Cool the mixture to 5–10°C in an ice bath under a nitrogen atmosphere.
-
Slowly add triflic anhydride (20.0 g, 70 mmol).
-
After addition, allow the solution to warm to room temperature and stir overnight (approx. 17 hours).
-
Add hexane (60 mL) to the reaction mixture.
-
Filter the mixture through a pad of silica gel (50 g).
-
Wash the silica gel pad with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the resulting filtrate under vacuum to yield the ditriflate as a white solid (yield: ~94%).
Part B: Preparation of (R)-(+)-BINAP
-
Charge an oven-dried 250-mL flask with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol) and a magnetic stir bar.
-
Purge the flask with nitrogen.
-
Add anhydrous dimethylformamide (DMF, 40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.
-
Heat the solution to 100°C for 30 minutes.
-
Prepare a separate solution of the chiral ditriflate (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 11.2 g, 100 mmol) in anhydrous DMF (80 mL).
-
Add this solution to the hot nickel-phosphine mixture.
-
Add additional portions of diphenylphosphine (2 mL each) at 1 hour, 3 hours, and 7 hours.
-
Continue heating at 100°C until the ditriflate is completely consumed (2–3 days, monitor by HPLC).
-
Cool the dark brown solution to -15 to -20°C and stir for 2 hours.
-
Filter the precipitated product, wash the solid with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP as a white to off-white crystalline solid (yield: ~77%).
Determining the enantiomeric excess of a reaction product is crucial for evaluating the effectiveness of an asymmetric catalyst. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and reliable method.
General Protocol: ee Determination by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified reaction product in a suitable solvent (e.g., a mixture of hexanes and isopropanol).
-
Column Selection: Choose a chiral stationary phase column appropriate for the class of compound being analyzed (e.g., Chiralcel OD-H, OJ-H).[16]
-
Method Development: Develop an isocratic or gradient elution method. A common mobile phase is a mixture of hexanes and a polar modifier like isopropanol.[16] Adjust the ratio to achieve baseline separation of the two enantiomers.
-
Analysis: Inject a small volume of the sample onto the HPLC system. The two enantiomers will elute at different retention times (t_R and t_S).[16]
-
Quantification: Integrate the peak areas (A) for each enantiomer.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ |A₁ - A₂| / (A₁ + A₂) ] * 100
Other methods for determining ee include NMR spectroscopy with chiral solvating or derivatizing agents, and circular dichroism (CD) spectroscopy.[17][18][19]
Applications in Asymmetric Catalysis
(R)-BINAP is a versatile ligand used in numerous metal-catalyzed asymmetric reactions critical to the pharmaceutical and fine chemical industries.[1][3][5] Its complexes with ruthenium, rhodium, and palladium are particularly noteworthy.[3]
Key Applications:
-
Asymmetric Hydrogenation: Ru-BINAP catalysts are highly efficient for the hydrogenation of a wide range of substrates, including functionalized ketones, olefins, and imines, producing chiral alcohols, alkanes, and amines with excellent enantioselectivity.[1][20][21]
-
Asymmetric Heck Reactions: Pd-BINAP complexes are used to facilitate enantioselective carbon-carbon bond formation.[1][7]
-
Asymmetric Isomerization: Rh-BINAP systems are famously used in the industrial synthesis of (-)-menthol.[3]
Table 3: Performance of (R)-BINAP in Selected Asymmetric Hydrogenations
| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Reference(s) |
|---|---|---|---|---|---|
| Acetophenone | RuCl₂--INVALID-LINK--n / (R,R)-DPEN | i-PrOH, KO-t-Bu, H₂ (8 atm) | >99 | 86 (R) | [22] |
| Methyl acetoacetate | RuBr₂[(R)-BINAP] | MeOH, H₂ (100 atm), 25°C | 100 | 99 (R) | [20] |
| 2-Acetamido-3-phenylacrylate | DAC-BINAP-Rh | Toluene, H₂ (1 atm), 12h | 65 | 73 | [23] |
| Quinaldine | [Ir((R)-BINAP)(COD)]Cl | I₂, THF, H₂ (45 atm), RT | >99 | 95 |[16] |
Conclusion
(R)-BINAP remains a cornerstone of asymmetric synthesis due to its unique structural feature of axial chirality. The rigidity and well-defined geometry of its metal complexes provide a powerful platform for controlling stereochemistry in a multitude of chemical transformations. This guide has outlined the fundamental principles of its structure, provided detailed experimental protocols for its synthesis and analysis, and highlighted its broad applicability. For professionals in drug development and chemical research, a thorough understanding of ligands like (R)-BINAP is essential for the rational design of efficient and selective synthetic routes to complex chiral molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. The Axial Chirality Problem | Depth-First [depth-first.com]
- 3. BINAP - Wikipedia [en.wikipedia.org]
- 4. Axial chirality - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 8. (R)-(+)-BINAP | 76189-55-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 20. Page loading... [guidechem.com]
- 21. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
